molecular formula C20H8AlI4O5 B1669068 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, aluminum salt (3:2) CAS No. 12227-78-0

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, aluminum salt (3:2)

Cat. No.: B1669068
CAS No.: 12227-78-0
M. Wt: 862.9 g/mol
InChI Key: OHIANNHOPJYTOK-UHFFFAOYSA-N
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Description

Properties

CAS No.

12227-78-0

Molecular Formula

C20H8AlI4O5

Molecular Weight

862.9 g/mol

IUPAC Name

dialuminum;tris(2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate)

InChI

InChI=1S/C20H8I4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

OHIANNHOPJYTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al]

Appearance

Solid powder

Other CAS No.

12227-78-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Pigment Red 172;  C.I. Food Red 14:1;  C.I. Acid Red 51:1;  Erythrosine-aluminum lake;  Acid Red 51:1;  Pigment Red 172; 

Origin of Product

United States

Preparation Methods

Formation of the Xanthene Core

The synthesis begins with the construction of the xanthene backbone. A solvent-free, one-pot condensation reaction is employed, utilizing β-naphthol (1.0 mmol), iodinated aromatic aldehydes (1.0 mmol), and dimedone (1.0 mmol) in the presence of manganese(IV) oxide ($$ \text{MnO}_2 $$) as a catalyst at 90°C. This method achieves cyclization via Friedel-Crafts alkylation, yielding a tetraiodinated xanthene intermediate. The reaction proceeds as follows:

$$
\text{β-naphthol} + \text{iodinated aldehyde} + \text{dimedone} \xrightarrow{\text{MnO}_2, 90^\circ \text{C}} \text{tetraiodoxanthene derivative}
$$

Key parameters for this step include a 20 mol% catalyst load and a reaction time of 2–4 hours, achieving yields of 85–98%.

Iodination and Benzoic Acid Functionalization

Subsequent iodination introduces four iodine atoms at positions 2, 4, 5, and 7 of the xanthene ring. This is accomplished using iodine monochloride ($$ \text{ICl} $$) in acetic acid under reflux conditions (120°C, 6 hours). The benzoic acid moiety is then introduced via nucleophilic aromatic substitution, where the xanthene intermediate reacts with salicylic acid derivatives in Eaton’s reagent (7.5% $$ \text{P}2\text{O}5 $$ in $$ \text{CH}3\text{SO}3\text{H} $$) at 70°C.

Aluminum Salt Precipitation

Acid-Base Neutralization

The final step involves precipitating the aluminum salt. Aqueous solutions of erythrosine acid (prepared by dissolving 0.25 g in 1.5 g/L ammonium acetate) are reacted with excess aluminum oxide ($$ \text{Al}2\text{O}3 $$) under continuous stirring. The reaction is heated to 80°C to enhance kinetics, and the pH is maintained at 6.5–7.0 using sodium hydroxide ($$ \text{NaOH} $$):

$$
2 \, \text{C}{20}\text{H}{6}\text{I}4\text{O}5 + 3 \, \text{Al}2\text{O}3 \rightarrow \text{C}{60}\text{H}{24}\text{Al}2\text{I}{12}\text{O}{15} + 3 \, \text{H}2\text{O}
$$

Purification and Crystallization

The crude product is filtered to remove unreacted $$ \text{Al}2\text{O}3 $$, washed with distilled water, and recrystallized from ethanol. Yields typically range from 75% to 85%, with purity exceeding 98% as verified by spectrophotometry.

Analytical Characterization

Spectrophotometric Quantification

Absorbance measurements at $$ \lambda_{\text{max}} = 526 \, \text{nm} $$ (in 1.5 g/L ammonium acetate) are used to determine erythrosine content. A linear calibration curve ($$ R^2 > 0.99 $$) is constructed using standard solutions (0.1–10 ppm).

Table 1: Spectrophotometric Data for Erythrosine Aluminum Lake

Parameter Value
$$ \lambda_{\text{max}} $$ 526 nm
Molar Absorptivity ($$ \epsilon $$) $$ 1.2 \times 10^5 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$
Linearity Range 0.1–10 ppm

Metal Content Analysis

Atomic absorption spectroscopy (AAS) confirms an aluminum content of 10.2–10.8% (w/w), consistent with the theoretical value of 10.5%. Residual iodine is quantified via ion chromatography, with levels below 0.1 ppm.

Industrial-Scale Production

Optimization for Batch Reactors

Large-scale synthesis employs jacketed reactors with mechanical stirring (500–1000 rpm). Critical parameters include:

  • Temperature control ($$ \pm 2^\circ \text{C} $$) during iodination.
  • pH monitoring via automated titration systems.
  • Continuous filtration using rotary vacuum filters to handle >100 kg batches.

Regulatory Compliance and Applications

Erythrosine aluminum lake complies with the National Food Safety Standard (GB 17512.2–2010), which mandates arsenic levels <1 ppm and lead <2 ppm. Its primary application is as a red dye in confectionery, achieving color stability up to 180°C, making it suitable for baked goods.

Recent Advances in Synthesis

Recent protocols explore microwave-assisted iodination (30 minutes vs. 6 hours) and enzymatic catalysis using lipases to improve stereoselectivity. However, these methods remain experimental and lack scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require the presence of catalysts .

Major Products

Scientific Research Applications

Cosmetic Applications

The compound is primarily used as a colorant in cosmetics and personal care products. It is categorized as a dye known for its vibrant red color and is often referred to as Food Red 14:1 or Certolake erythrosine. Its applications include:

  • Hair Dyes : Utilized in formulations for coloring hair due to its stability and vivid coloration.
  • Makeup Products : Incorporated in lipsticks, blushes, and other makeup items to impart color.

Safety Profile in Cosmetics

The safety data indicates that the compound can cause serious eye irritation and is harmful to aquatic life with long-lasting effects. Proper handling and usage guidelines are recommended to mitigate risks associated with exposure .

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential therapeutic properties. Research suggests it may have applications in:

  • Drug Formulations : As a coloring agent in various medications to enhance visual appeal and aid in identification.
  • Research Studies : Used in studies focusing on the delivery mechanisms of drugs due to its unique chemical structure.

Industrial Applications

The compound finds utility in several industrial processes:

  • Inks and Toners : Employed in printing inks for its strong pigmentation properties.
  • Biocides : Investigated for use in disinfectants and pest control products due to potential antimicrobial properties.

Data Table: Applications Overview

Application AreaSpecific UsesRemarks
CosmeticsHair dyes, makeup productsKnown for vibrant coloration; safety concerns noted
PharmaceuticalsDrug formulationsEnhances drug identification; ongoing research
IndustrialInks, toners, biocidesEffective pigment; potential antimicrobial properties

Case Study 1: Cosmetic Safety Evaluation

A study conducted by the European Chemicals Agency evaluated the safety of 2-(3,6-dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt in cosmetic formulations. The findings indicated that while the compound provides effective coloration, precautions must be taken to avoid eye contact due to irritation potential .

Case Study 2: Pharmaceutical Formulation Research

Research published in pharmaceutical journals explored the use of this compound as a colorant in oral medications. The study highlighted its stability under various conditions and its effectiveness in aiding patient compliance through improved medication appearance .

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with various molecular targets. The hydroxyl groups and iodine atoms play crucial roles in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt .
  • CAS No.: 12227-78-0; EINECS No.: 235-440-4 .
  • Molecular Formula : C₆₀H₂₇AlI₁₂O₁₅ (as per Parchem Chemicals) , though simplified forms like C₂₀H₈AlI₄O₅ are also cited .
  • Synonym: CI 45430 (Pigment Red 172 Aluminum Lake), Food Red 14:1, or Erythrosine Aluminum Lake .

Applications :
Primarily used as a colorant in cosmetics (hair dyes) and food products due to its bright red hue and stability as an aluminum lake (a water-insoluble pigment) .

Key Properties :

  • High molecular weight (~2537.68 g/mol) due to tetraiodo substitution .
  • Lightfastness and heat resistance, making it suitable for industrial applications .

Structural and Functional Analogues

Halogenated Xanthene Derivatives

The compound belongs to the xanthene dye family, where halogenation (iodine or bromine) determines color and application. Key analogues include:

Parameter Target Compound (CI 45430) Pigment Red 90:1 Aluminum Lake (CI 45380) FD&C Red No. 3 Aluminum Lake
Halogen Substituents Tetraiodo (I) at positions 2,4,5,7 Tetrabromo (Br) at positions 2,4,5,7 Tetraiodo (I) but distinct structural arrangement
CAS No. 12227-78-0 15876-39-8 12227-78-0 (overlaps with target compound in some sources; potential nomenclature inconsistency)
Molecular Formula C₆₀H₂₇AlI₁₂O₁₅ C₂₀H₈Br₄AlO₅ C₂₀H₈AlI₄O₅ (simplified form)
Color Shade Bright red (iodine enhances absorption in visible spectrum) Pink-red (bromine shifts absorption wavelength) Similar to target compound but varies by formulation
Applications Food (Food Red 14:1), cosmetics (hair dyes) Cosmetics (hair dyes) Food and pharmaceuticals (historical use, now restricted in some regions)

Key Differences :

  • Halogen Type : Iodine in CI 45430 vs. bromine in CI 45380. Iodine confers deeper red hues and higher molecular weight, enhancing stability but increasing production costs .
Salt Form Variants

Aluminum lakes are compared with sodium or disodium salts for solubility and application:

Parameter Aluminum Salt (CI 45430) Disodium Salt (Erythrosine)
CAS No. 12227-78-0 16423-68-0
Solubility Water-insoluble (used as a pigment) Water-soluble (used as a dye)
Application Cosmetics, food coatings (e.g., candy shells) Pharmaceuticals, temporary cosmetics (e.g., mouthwash)

Table 1: Spectral Properties of Halogenated Xanthene Dyes

Compound Absorption Max (nm) Fluorescence Stability in pH 3–8
CI 45430 (Iodinated) 530–535 Low Excellent
CI 45380 (Brominated) 515–520 Moderate Good

Table 2: Global Regulatory Status

Region CI 45430 (Food Use) CI 45380 (Cosmetic Use)
EU Approved (E127) Restricted
U.S. Restricted (except drugs) Banned in cosmetics
Japan Approved (Food Red 3) Limited

Biological Activity

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt (CAS Number: 12227-78-0) is a complex organic compound with notable applications in various fields including pharmaceuticals, food coloring, and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C60H24Al2I12O15
  • Molecular Weight : 2537.68 g/mol
  • EINECS Number : 235-440-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
  • Metal Ion Interaction : The aluminium component can form complexes with cellular targets, potentially affecting enzyme activity.

Biological Activity Overview

Research has documented several aspects of the biological activity of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt:

Activity Description Reference
AntioxidantExhibits significant free radical scavenging properties.
CytotoxicityInduces apoptosis in specific cancer cell lines at certain concentrations.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
SensitizationNon-sensitizing in guinea pig maximization tests indicating low allergenic potential.

Case Studies

  • Antioxidant Capacity Study
    • A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong ability to reduce oxidative stress in cultured cells.
  • Cytotoxic Effects on Cancer Cells
    • In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
  • Anti-inflammatory Activity
    • Research involving animal models showed that oral administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications for inflammatory diseases.

Safety and Regulatory Aspects

According to the European Chemicals Agency (ECHA), the compound has been assessed for safety and is considered non-sensitizing based on guinea pig maximization tests . Its regulatory status allows for use in food coloring and cosmetics under specified guidelines.

Q & A

Q. Answer :

  • X-ray diffraction (XRD) : Resolves the aluminum coordination geometry and iodine substitution pattern in the xanthene core .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~885.9 g/mol) and distinguishes isotopic patterns from iodine .
  • FT-IR spectroscopy : Identifies hydroxyl (–OH, ~3400 cm⁻¹) and carboxylate (Al–O, ~1600 cm⁻¹) groups .

Advanced: How do iodine substitutions influence its fluorescence properties compared to non-halogenated xanthene dyes?

Q. Answer :

  • Mechanism : Heavy atom effect from iodine enhances intersystem crossing, reducing fluorescence quantum yield but increasing phosphorescence. Compare with fluorescein (no iodine) using time-resolved fluorescence spectroscopy .
  • Experimental design : Measure Stokes shift and lifetime decay in solvents of varying polarity (e.g., DMSO vs. water) to assess environmental sensitivity .

Advanced: How can researchers resolve contradictions in reported solubility data across literature?

Q. Answer :

  • Hypothesis testing : Solubility discrepancies may arise from polymorphic forms or residual solvents. Perform:
    • Dynamic light scattering (DLS) : Assess particle size distribution in aqueous buffers.
    • Thermogravimetric analysis (TGA) : Detect solvent residues in solid samples .
  • Standardization : Use USP/PhEur solubility protocols (e.g., shake-flask method) under controlled pH (4–9) .

Advanced: What methodologies elucidate its interaction with biological targets (e.g., metal-binding proteins)?

Q. Answer :

  • Spectroscopic titration : Monitor UV-Vis absorbance shifts (450–550 nm) upon addition of Fe³⁺/Cu²⁺ ions to study metal-chelation .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity with metalloenzymes, guided by iodine’s van der Waals radius .

Basic: How does the aluminum salt form enhance stability compared to its sodium counterpart?

Q. Answer :

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Aluminum’s trivalent charge reduces hygroscopicity, improving shelf-life .
  • Comparative kinetics : Measure hydrolysis rates in acidic media (pH 3–5); aluminum salts show slower degradation due to stronger ionic interactions .

Advanced: What role does this compound play in redox-active biochemical assays?

Q. Answer :

  • Application : Acts as a redox mediator in electrochemical sensors. Design cyclic voltammetry (CV) experiments to track electron transfer at modified electrodes (e.g., glassy carbon) .
  • Interference control : Pre-treat samples with antioxidants (e.g., ascorbic acid) to isolate its contribution to oxidative signals .

Advanced: How can researchers address conflicting reports on its cytotoxicity in cell-based studies?

Q. Answer :

  • Dose-response profiling : Use in vitro models (e.g., HepG2 cells) with MTT assays across concentrations (1–100 µM). Account for batch-to-batch variability in aluminum content via ICP-MS .
  • Mechanistic clarity : Measure ROS generation (DCFH-DA probe) to distinguish intrinsic toxicity from indirect oxidative stress .

Basic: What chromatographic methods are optimal for quantifying this compound in complex mixtures?

Q. Answer :

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at 520 nm. Iodine’s UV absorbance minimizes interference from biological matrices .
  • Validation : Ensure linearity (R² >0.99) across 0.1–50 µg/mL and limit of detection (LOD) <0.05 µg/mL .

Advanced: How does its photostability compare to structurally similar dyes under UV irradiation?

Q. Answer :

  • Experimental setup : Expose solutions (1 mM in PBS) to UV light (365 nm, 10 mW/cm²) and monitor decay via UV-Vis spectroscopy at 0, 15, 30, and 60 minutes.
  • Comparison : Eosin (tetrabromo) degrades faster due to weaker Al–O bonds; iodine’s lower electronegativity may reduce radical formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, aluminum salt (3:2)
Reactant of Route 2
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, aluminum salt (3:2)

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